molecular formula C20H19ClN4O3S B10861976 LY-1 closed form

LY-1 closed form

Cat. No.: B10861976
M. Wt: 430.9 g/mol
InChI Key: RVXKOLGQSWIVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of LY1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that LY1 is available in various quantities for research purposes, indicating that it can be produced on an industrial scale .

Chemical Reactions Analysis

LY1 undergoes various chemical reactions, primarily focusing on its interaction with viral proteases. It forms covalent bonds with the active sites of these proteases, leading to their inhibition. The major products formed from these reactions are the inactivated forms of the viral proteases . Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent and specific concentrations of LY1 to achieve the desired inhibitory effects .

Comparison with Similar Compounds

LY1 is unique in its high selectivity and potency against SARS-CoV-2 proteases compared to other similar compounds. Similar compounds include other protease inhibitors targeting viral proteases, such as nirmatrelvir and boceprevir. LY1’s covalent binding mechanism and high selectivity make it particularly effective in inhibiting SARS-CoV-2 proteases . This uniqueness is highlighted by its lower dissociation constant values and higher inhibitory concentration (IC50) values compared to other inhibitors .

Properties

Molecular Formula

C20H19ClN4O3S

Molecular Weight

430.9 g/mol

IUPAC Name

2,2-dioxo-5-(2-piperazin-1-ylanilino)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaen-7-one;hydrochloride

InChI

InChI=1S/C20H18N4O3S.ClH/c25-17-12-15(20-19-13(17)4-3-7-18(19)28(26,27)23-20)22-14-5-1-2-6-16(14)24-10-8-21-9-11-24;/h1-7,12,21-22H,8-11H2;1H

InChI Key

RVXKOLGQSWIVHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2NC3=CC(=O)C4=C5C3=NS(=O)(=O)C5=CC=C4.Cl

Origin of Product

United States

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